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Compound of Interest

Compound Name: Carbuterol-d9

Cat. No.: B15553730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Carbuterol-d9, a deuterated analog of the β2-adrenergic receptor agonist, Carbuterol. This

document is intended for researchers, scientists, and professionals in drug development who

require a detailed understanding of the preparation and analytical validation of this stable

isotope-labeled internal standard.

Introduction
Carbuterol is a selective β2-adrenergic receptor agonist that has been investigated for its

bronchodilator properties. Its deuterated analog, Carbuterol-d9, serves as an invaluable tool in

analytical and pharmacokinetic studies. The incorporation of nine deuterium atoms provides a

distinct mass shift, enabling its use as an internal standard for the accurate quantification of

Carbuterol in biological matrices by mass spectrometry.[1][2] The use of such stable isotope-

labeled standards is crucial for minimizing matrix effects and improving the precision and

accuracy of bioanalytical methods.

Synthesis of Carbuterol-d9
The synthesis of Carbuterol-d9 can be achieved through a multi-step process, analogous to

the synthesis of structurally related compounds like clenbuterol.[3] A plausible and efficient

synthetic route involves the reaction of a suitable brominated precursor with commercially

available deuterated tert-butylamine (tert-butylamine-d9), followed by a reduction step.
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A proposed synthetic pathway is outlined below:

Step 1: Nucleophilic Substitution

Step 2: Reduction

5-(2-bromo-1-hydroxyethyl)-
2-hydroxyphenylurea

Intermediate Ketone-d9
Reaction

tert-butylamine-d9

Carbuterol-d9

Reduction

Reducing Agent
(e.g., NaBH4)

Click to download full resolution via product page

Caption: Proposed two-step synthesis pathway for Carbuterol-d9.

Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Carbuterol-d9, adapted

from established procedures for similar compounds.[3][4]

Step 1: Synthesis of N-{5-[2-(tert-butylamino-d9)-1-oxoethyl]-2-hydroxyphenyl}urea

(Intermediate Ketone-d9)

In a round-bottom flask, dissolve 5-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylurea in a

suitable organic solvent such as tetrahydrofuran (THF).

Add an excess of tert-butylamine-d9 to the solution. The reaction is typically carried out at

room temperature with stirring.

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is worked up by removing the solvent under reduced

pressure. The crude product is then purified, for example, by column chromatography on

silica gel, to yield the intermediate ketone-d9.

Step 2: Synthesis of Carbuterol-d9

Dissolve the purified intermediate ketone-d9 in a protic solvent such as methanol or ethanol.

Cool the solution in an ice bath.

Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred

solution.

Continue stirring at low temperature and then allow the reaction to warm to room

temperature.

Monitor the reaction for completion using TLC or LC-MS.

Once the reaction is complete, quench the excess reducing agent by the careful addition of

water or a dilute acid.

The solvent is removed under reduced pressure, and the crude Carbuterol-d9 is extracted

with a suitable organic solvent.

The final product is purified by recrystallization or column chromatography to obtain

Carbuterol-d9 of high purity.

Characterization of Carbuterol-d9
The synthesized Carbuterol-d9 must be thoroughly characterized to confirm its identity, purity,

and isotopic enrichment. The primary analytical techniques employed for this purpose are mass

spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of Carbuterol-d9 and to study its

fragmentation pattern. High-resolution mass spectrometry (HRMS) is employed to determine

the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is used to
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identify characteristic fragment ions, which are essential for developing selective and sensitive

quantitative methods.

Parameter Value Reference

Molecular Formula C₁₃H₁₂D₉N₃O₃ [5]

Molecular Weight 276.38 g/mol [5]

Parent Ion (M+H)⁺ m/z 277.2 Inferred

Major Fragment Ion 1 m/z 204.2 Inferred from Clenbuterol-d9

Major Fragment Ion 2 m/z 260.2 Inferred from Clenbuterol-d9

Table 1: Mass Spectrometry Data for Carbuterol-d9.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Carbuterol-d9 and

to verify the positions of deuterium incorporation. The absence of signals in the ¹H NMR

spectrum at the positions of deuteration and the corresponding changes in the ¹³C NMR

spectrum provide definitive evidence of successful labeling.

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

Aromatic Protons: 6.5-7.5 (m) Aromatic Carbons: 110-160

Methine Proton (-CH(OH)-): ~4.8 (m) Methine Carbon (-CH(OH)-): ~70

Methylene Protons (-CH₂-N-): ~2.8-3.0 (m) Methylene Carbon (-CH₂-N-): ~50

Hydroxyl and Amine Protons: Broad signals Carbonyl Carbon (-C=O): ~155

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Carbuterol-d9. Note: The

absence of the tert-butyl proton signal around 1.3 ppm in the ¹H NMR spectrum is a key

indicator of successful deuteration.
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Chromatographic Purity
High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or

MS) is used to determine the chemical purity of the synthesized Carbuterol-d9. A typical

method would involve a reversed-phase C18 column with a gradient elution using a mixture of

acetonitrile and water containing a small amount of acid (e.g., formic acid) as the mobile phase.

The purity is determined by calculating the peak area percentage of the main component.

Mechanism of Action: β2-Adrenergic Receptor
Signaling Pathway
Carbuterol, the non-deuterated parent compound of Carbuterol-d9, exerts its pharmacological

effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor

(GPCR).[6] The activation of this receptor initiates a downstream signaling cascade that leads

to smooth muscle relaxation, particularly in the bronchi, resulting in bronchodilation.
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Caption: The β2-adrenergic receptor signaling pathway activated by Carbuterol.
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The binding of Carbuterol to the β2-adrenergic receptor induces a conformational change in the

receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-

subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme

embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of adenosine

triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in

intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn,

phosphorylates various downstream targets, ultimately resulting in the relaxation of airway

smooth muscle and bronchodilation.[1][6][7]

Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of

Carbuterol-d9. The proposed synthetic route offers an efficient method for the preparation of

this valuable internal standard. The characterization data and methodologies described are

essential for ensuring the quality and reliability of Carbuterol-d9 for its intended use in

demanding bioanalytical applications. Furthermore, the elucidation of the β2-adrenergic

receptor signaling pathway provides the fundamental context for understanding the

pharmacological action of Carbuterol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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